molecular formula C10H11F3N2O B2959435 2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 1211529-26-8

2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B2959435
CAS No.: 1211529-26-8
M. Wt: 232.206
InChI Key: AVEXDVMMNWIJHV-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a partially saturated six-membered ring. The trifluoroethoxy substituent at the 2-position confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. This compound is structurally analogous to several pharmacologically active derivatives targeting enzymes like HIV-1 integrase, RORγt, and mGlu5 receptors .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)6-16-9-2-1-7-5-14-4-3-8(7)15-9/h1-2,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEXDVMMNWIJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” is structurally similar to Flecainide. Flecainide is a class Ic antiarrhythmic agent. It primarily targets the Nav1.5 sodium channel in the heart. This channel plays a crucial role in the propagation of action potentials in cardiac cells, and its blockade can help control abnormal heart rhythms.

Pharmacokinetics

Flecainide has a bioavailability of 95% and is 40% protein-bound. The compound is excreted via the kidneys. Given the structural similarity, “this compound” might have similar ADME properties.

Biological Activity

2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14F3N
  • Molecular Weight : 253.25 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

Biological Activity Overview

The biological activity of naphthyridine derivatives has been widely studied. Compounds in this class exhibit various pharmacological effects including:

  • Anticancer Activity : Several studies have demonstrated that naphthyridine derivatives can inhibit the growth of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some derivatives show significant antibacterial and antifungal properties.
  • Neurological Activity : Naphthyridine compounds may affect the central nervous system and exhibit neuroprotective effects.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound might influence pathways such as apoptosis and inflammation.
  • DNA Interaction : Some naphthyridine derivatives intercalate with DNA, affecting replication and transcription processes.

Anticancer Research

A study highlighted the anticancer potential of naphthyridine derivatives against various cancer cell lines. For instance:

  • Cell Lines Tested : H1299 (lung cancer), HeLa (cervical cancer), and CEM-SS (T-lymphoblastic leukemia).
  • Findings : The compound exhibited IC50 values ranging from 10.47 to 15.03 μg/mL across different cell lines .

Antimicrobial Studies

Another research focused on the antimicrobial properties:

  • Tested Microorganisms : Staphylococcus aureus and Escherichia coli.
  • Results : The compound demonstrated significant inhibition zones compared to control groups .

Data Tables

PropertyValue
Molecular FormulaC13H14F3N
Molecular Weight253.25 g/mol
Anticancer IC50 (H1299)10.47 μg/mL
Anticancer IC50 (HeLa)15.03 μg/mL
Antimicrobial ActivitySignificant against S. aureus and E. coli

Comparison with Similar Compounds

Key Observations :

  • Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group in the target compound likely improves lipophilicity and metabolic resistance compared to methoxy derivatives like TAK-828F, which exhibit high oral bioavailability but shorter half-lives .
  • Trifluoromethyl vs. Trifluoroethoxy : The 3-CF₃ substitution in CCR2 antagonists enhances electron-withdrawing effects, critical for receptor binding, whereas the 2-OCH₂CF₃ group may favor steric interactions with hydrophobic enzyme pockets .

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